![molecular formula C19H13Cl2N3O B3584976 2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE](/img/structure/B3584976.png)
2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE
概要
説明
2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE is a complex organic compound that features a quinazoline core substituted with a 2,4-dichlorophenyl group and a furan-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable quinazoline derivative reacts with 2,4-dichlorobenzene.
Attachment of the Furan-2-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the furan-2-ylmethyl group is introduced to the quinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazoline core can be reduced under hydrogenation conditions.
Substitution: The chlorines on the phenyl ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure.
Materials Science: Its derivatives can be used in the development of organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways involving quinazoline derivatives.
作用機序
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The 2,4-dichlorophenyl group can enhance binding affinity, while the furan-2-ylmethyl group can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dichlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-4-amine
- 2-(2,4-Dichlorophenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Uniqueness
2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE is unique due to the presence of the furan-2-ylmethyl group, which can impart distinct electronic and steric properties compared to its analogs. This can result in different biological activities and applications.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-12-7-8-14(16(21)10-12)19-23-17-6-2-1-5-15(17)18(24-19)22-11-13-4-3-9-25-13/h1-10H,11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYISKIXHFXNTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


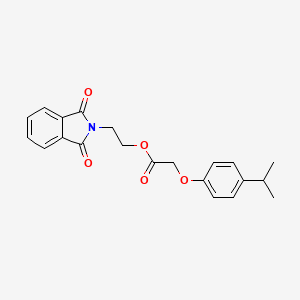
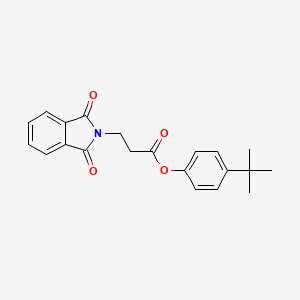
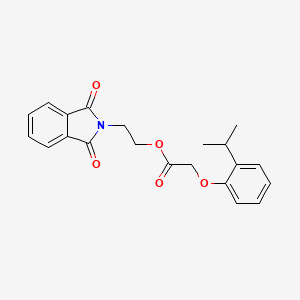
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3584923.png)

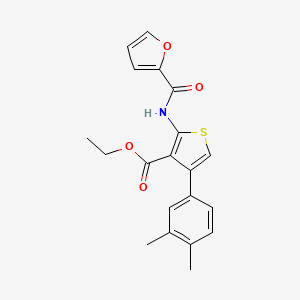
![5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine](/img/structure/B3584953.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B3584957.png)
![ethyl {[3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3584966.png)
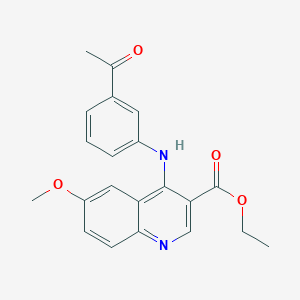
![2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B3584978.png)
![N'-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine](/img/structure/B3584987.png)
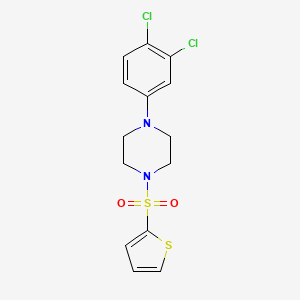
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B3584995.png)
